molecular formula C15H17N7O B5669368 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide

N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5669368
M. Wt: 311.34 g/mol
InChI Key: XBDFWXMLCRGOQP-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse biological activities. Compounds with a tetrazole ring, such as "N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide," have garnered interest for their potential in various chemical and pharmaceutical applications. The interest in such compounds arises from their unique structure, which imparts a range of chemical and physical properties, making them suitable candidates for drug development and other scientific applications.

Synthesis Analysis

The synthesis of compounds related to "N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide" involves multi-step chemical reactions that typically start with the formation of a core pyrazole or tetrazole ring, followed by subsequent functionalization. For example, the synthesis of structurally related compounds often employs cyclization reactions, condensation with various aldehydes, and substitutions to introduce specific functional groups at targeted positions on the ring systems (Moustafa et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the molecular conformation. Crystallographic studies provide insights into the non-planar nature of these molecules, often showing significant intramolecular hydrogen bonding that affects their chemical reactivity and interaction with biological targets. For instance, the molecular docking studies and crystal structure analysis of related compounds offer a glimpse into how these molecules might interact with biological enzymes or receptors, providing a basis for understanding their biological activities (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-2-13(21-10-6-9-17-21)15(23)16-11-14-18-19-20-22(14)12-7-4-3-5-8-12/h3-10,13H,2,11H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDFWXMLCRGOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=NN=NN1C2=CC=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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